

Technical Support Center: ARV-110 (Bavdegalutamide)

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Compound of Interest		
Compound Name:	Taltobulin trifluoroacetate	
Cat. No.:	B1139484	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of ARV-110 (Bavdegalutamide) to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is ARV-110 and what is its mechanism of action?

A1: ARV-110, also known as Bavdegalutamide, is a PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3] It is a heterobifunctional molecule, meaning it has two key components: one part binds to the Androgen Receptor, and the other part recruits an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the AR, marking it for degradation by the cell's proteasome.[1][4] This mechanism of action differs from traditional inhibitors that only block the function of the target protein.[4]

Q2: My ARV-110 solution appears to be losing activity over time. What could be the cause?

A2: Degradation of ARV-110 can be a primary cause of reduced activity. Several factors can contribute to its degradation:

• Improper Storage: ARV-110 is sensitive to temperature. As a lyophilized powder, it should be stored at -20°C and desiccated.[2] Once reconstituted in a solvent like DMSO, it should be stored at -20°C and is recommended for use within three months to maintain potency.[2]

Troubleshooting & Optimization





- Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can compromise its stability. It is best to aliquot the reconstituted ARV-110 into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2]
- Room Temperature Instability: Studies have shown that ARV-110 is unstable in rat and
 mouse plasma at room temperature (25°C) over a short period (1 hour).[5][6][7] This
 suggests that prolonged handling at ambient temperatures during experimental setup should
 be minimized.

Q3: I am observing inconsistent results in my cell-based assays. How can I troubleshoot this?

A3: Inconsistent results can stem from several factors related to ARV-110 handling and the experimental setup:

- Solubility Issues: ARV-110 has low aqueous solubility.[8] It is soluble in DMSO at
 concentrations up to 50 mg/mL.[9] Ensure that the compound is fully dissolved in DMSO
 before further dilution in aqueous media. Precipitates in your culture media can lead to
 inconsistent effective concentrations.
- Cell Line Variability: Different prostate cancer cell lines, such as VCaP and LNCaP, may
 exhibit different sensitivities to ARV-110.[2] The half-maximal degradation concentration
 (DC50) is approximately 1 nM in VCaP cells.[10] Ensure you are using the appropriate
 concentration range for your specific cell line.
- Off-Target Effects: While ARV-110 is highly selective for the Androgen Receptor, high
 concentrations may lead to off-target effects.[10] It is crucial to perform dose-response
 experiments to determine the optimal concentration that induces AR degradation without
 causing general cytotoxicity.[8]

Q4: Are there known issues with ARV-110 stability in biological matrices?

A4: Yes, ARV-110 exhibits instability in plasma at room temperature, likely due to enzymatic hydrolysis of its amide functional groups.[5] However, it is stable in ice-cold rat and mouse plasma for up to 4 hours and for at least 4 weeks when stored at -20°C.[5][6] Therefore, it is critical to process and store plasma samples at low temperatures to prevent degradation.



Troubleshooting Guide



Issue	Potential Cause	Recommended Solution
Reduced or no AR degradation observed	Degraded ARV-110 stock solution.	Prepare fresh stock solution from lyophilized powder. Aliquot and store at -20°C for no longer than 3 months.[2] Avoid multiple freeze-thaw cycles.[2]
Insufficient concentration of ARV-110.	Perform a dose-response experiment to determine the optimal concentration for your cell line. The DC50 is reported to be <1 nM in sensitive cell lines.[3][11]	
Cell line is resistant to ARV- 110.	Some AR mutations, such as L702H, and the AR-V7 splice variant are not effectively degraded by ARV-110.[4][12] Confirm the AR status of your cell line.	
High cell toxicity	ARV-110 concentration is too high.	Lower the concentration of ARV-110. High concentrations can lead to off-target effects and general toxicity.[8]
Solvent (DMSO) toxicity.	Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%).	
Precipitate formation in media	Poor solubility of ARV-110.	Ensure ARV-110 is fully dissolved in DMSO before adding to aqueous media. Consider the use of a vehicle control in your experiments.



ARV-110 has moderate oral bioavailability.[7] Ensure proper formulation and dosing schedule. For pharmacokinetic rapid degradation.

Poor oral bioavailability or schedule. For pharmacokinetic studies, collect and process blood samples at low temperatures to prevent ex vivo degradation.[5][6]

Experimental Protocols Preparation of ARV-110 Stock Solution

- Reconstitution: ARV-110 is typically supplied as a lyophilized powder.[2] To prepare a 5 mM stock solution, reconstitute 5 mg of the powder in 1.23 mL of high-purity DMSO.[2]
- Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for up to 3 months.[2] Avoid repeated freeze-thaw cycles.

In Vitro AR Degradation Assay

- Cell Seeding: Plate prostate cancer cells (e.g., VCaP) in appropriate cell culture plates and allow them to adhere overnight.
- ARV-110 Treatment: Prepare serial dilutions of ARV-110 in cell culture medium from your DMSO stock solution. The final DMSO concentration should be kept constant across all treatments and be non-toxic to the cells. Treat the cells with a range of ARV-110 concentrations (e.g., 0.01 nM to 300 nM) for a specified duration (e.g., 24 hours).[11]
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]



- Western Blot Analysis: Quantify the protein concentration of the cell lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Androgen Receptor and a loading control (e.g., GAPDH or β-actin).
- Quantification: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands. Quantify the band intensities to determine the extent of AR degradation relative to the vehicle-treated control.

Data Presentation

Table 1: Stability of ARV-110 in Biological Matrices

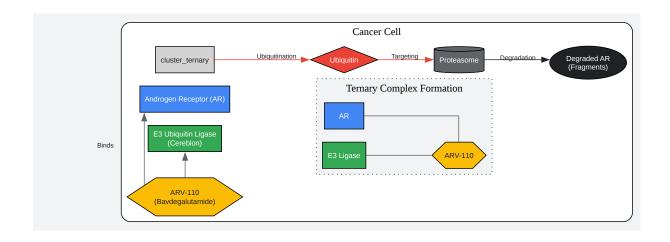
Condition	Matrix	Duration	Remaining ARV-110 (%)	Reference
Room Temperature (25°C)	Rat Plasma	1 hour	~69%	[6]
Room Temperature (25°C)	Mouse Plasma	1 hour	~80%	[6]
4°C	Rat/Mouse Plasma	4 hours	Stable	[5]
-20°C	Rat/Mouse Plasma	4 weeks	Stable	[5][6]
3 Freeze-Thaw Cycles	Rat/Mouse Plasma	-	Stable	[5][6]

Table 2: In Vitro Activity of ARV-110



Cell Line	Assay	Metric	Value	Reference
VCaP	AR Degradation	DC50	< 1 nM	[3][10]
LNCaP	AR Degradation	DC50	Not explicitly stated, but effective degradation shown	[11]
VCaP	Cell Proliferation	IC50	1.5 nM	[2]
LNCaP	Cell Proliferation	IC50	16.2 nM	[2]

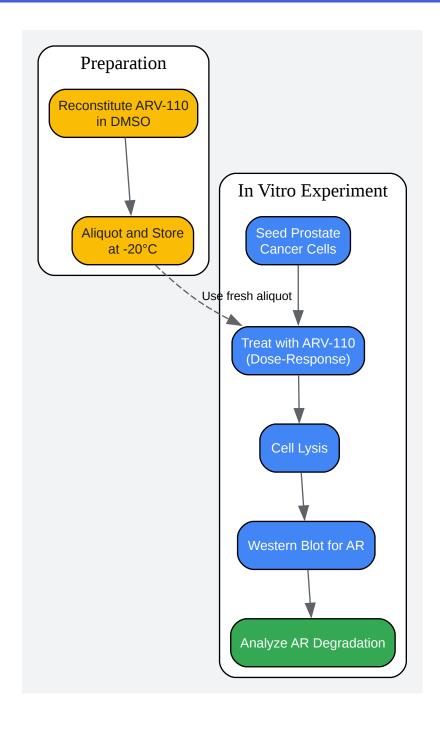
Visualizations



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Caption: Mechanism of action of ARV-110 (Bavdegalutamide).





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Caption: General experimental workflow for in vitro ARV-110 studies.

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